

# Application of 1-(o-Tolyl)biguanide as a Vulcanization Accelerator

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## Compound of Interest

Compound Name: 1-(o-Tolyl)biguanide

Cat. No.: B1213205

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-(o-Tolyl)biguanide** (OTBG) is a chemical compound belonging to the guanidine class. In the rubber industry, it functions as a secondary vulcanization accelerator. While it exhibits low activity when used as a primary accelerator, it provides a significant synergistic effect when combined with primary accelerators, particularly those from the thiazole class, such as 2,2'-dithiobis(benzothiazole) (MBTS). This combination leads to faster vulcanization rates and higher crosslink densities in the final rubber product. Guanidine accelerators like OTBG are known to impart high modulus and tensile strength to vulcanizates, though they may have limitations regarding heat aging resistance. OTBG is also noted for its application in rubber articles that come into contact with food.

## Mechanism of Action

The vulcanization of rubber with sulfur is a complex process involving the formation of a three-dimensional network of crosslinks between polymer chains. Accelerators are crucial for making this process efficient and for controlling the properties of the vulcanized rubber.

When used in a binary system with a primary accelerator like MBTS, **1-(o-Tolyl)biguanide** plays a key role in activating the vulcanization process. The general mechanism involves the formation of an active accelerator-sulfur complex. The basic nature of guanidines like OTBG is

thought to facilitate the breakdown of the primary accelerator and the sulfur ring, leading to the formation of reactive sulfurating agents. These agents then react with the rubber polymer chains to form crosslinks.

The synergistic effect between a thiazole primary accelerator and a guanidine secondary accelerator can be attributed to the interaction between the two accelerators, which enhances the efficiency of sulfur crosslinking.

## Experimental Data

While specific quantitative data for **1-(o-Tolyl)biguanide** as a vulcanization accelerator is not readily available in published literature, the following tables present representative data based on the performance of a similar guanidine derivative, Diphenylguanidine (DPG), when used as a secondary accelerator with MBTS in a natural rubber (NR) formulation. This data is intended to be illustrative of the expected effects of OTBG.

Table 1: Cure Characteristics of Natural Rubber Compounds

Compound ID	Primary Accelerator (MBTS) (phr)	Secondary Accelerator (DPG) (phr)	Scorch Time (t <sub>s2</sub> , min)	Optimum Cure Time (t <sub>c90</sub> , min)	Cure Rate Index (CRI, min <sup>-1</sup> )
Control	1.5	0.0	5.2	15.8	9.4
Experimental	1.5	0.5	3.8	10.5	14.9

phr: parts per hundred rubber

Table 2: Physical Properties of Vulcanized Natural Rubber

Compound ID	Tensile Strength (MPa)	Modulus at 300% Elongation (MPa)	Elongation at Break (%)	Hardness (Shore A)
Control	22.5	10.2	550	60
Experimental	25.0	14.5	480	65

## Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of **1-(o-Tolyl)biguanide** as a vulcanization accelerator.

## Preparation of Rubber Compounds

Objective: To prepare rubber compounds with and without **1-(o-Tolyl)biguanide** for comparative analysis.

Materials:

- Natural Rubber (NR)
- Zinc Oxide (ZnO)
- Stearic Acid
- Sulfur
- 2,2'-dithiobis(benzothiazole) (MBTS)
- 1-(o-Tolyl)biguanide** (OTBG)
- Carbon Black (optional, as a reinforcing filler)

Equipment:

- Two-roll mill

- Analytical balance

Procedure:

- Masticate the natural rubber on a two-roll mill until a coherent band is formed.
- Add zinc oxide and stearic acid and mix until fully dispersed.
- Incorporate the reinforcing filler (if any) and mix until a homogenous mixture is achieved.
- Add the primary accelerator (MBTS) and the secondary accelerator (OTBG) and mix thoroughly.
- Finally, add the sulfur and mix until it is completely dispersed. The mixing time for sulfur should be kept short to prevent scorching.
- Sheet out the compounded rubber and allow it to mature for 24 hours at room temperature before testing.

## Determination of Cure Characteristics

Objective: To determine the scorch time, optimum cure time, and cure rate of the rubber compounds.

Standard Method: ASTM D2084 - Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter.

Equipment:

- Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR)

Procedure:

- Calibrate the rheometer according to the manufacturer's instructions.
- Place a sample of the uncured rubber compound into the die cavity of the rheometer.
- Close the platens and start the test at a specified temperature (e.g., 150°C).

- The rheometer will oscillate the die and measure the torque required as a function of time.
- From the resulting rheograph (torque vs. time curve), determine the following parameters:
  - Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.
  - Maximum Torque (MH): An indication of the stiffness or modulus of the fully vulcanized compound.
  - Scorch Time ( $t_{s2}$ ): The time required for the torque to rise by 2 units above the minimum torque. This indicates the processing safety of the compound.
  - Optimum Cure Time ( $t_{c90}$ ): The time required to reach 90% of the maximum torque. This represents the time for optimal vulcanization.
  - Cure Rate Index (CRI): Calculated as  $100 / (t_{c90} - t_{s2})$ . It represents the speed of the vulcanization reaction.

## Measurement of Physical Properties

Objective: To evaluate the mechanical properties of the vulcanized rubber.

Standard Methods:

- ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension
- ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness

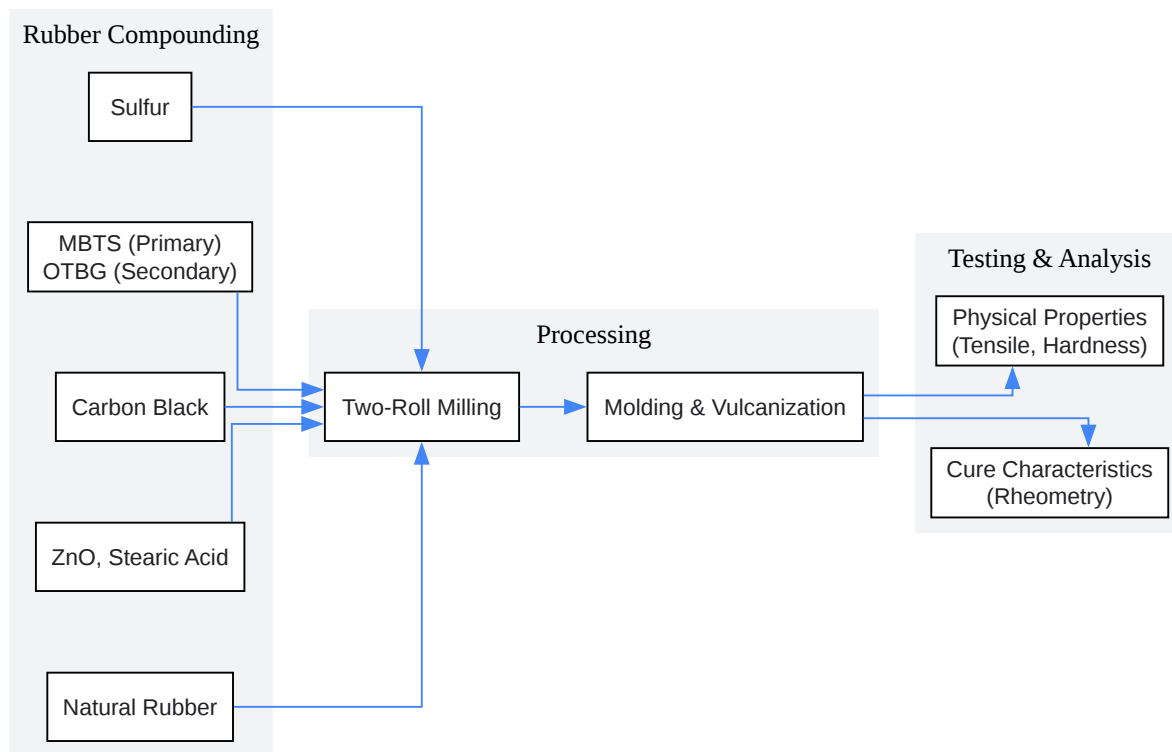
Equipment:

- Tensile testing machine
- Durometer (Shore A)
- Molding press

Procedure:

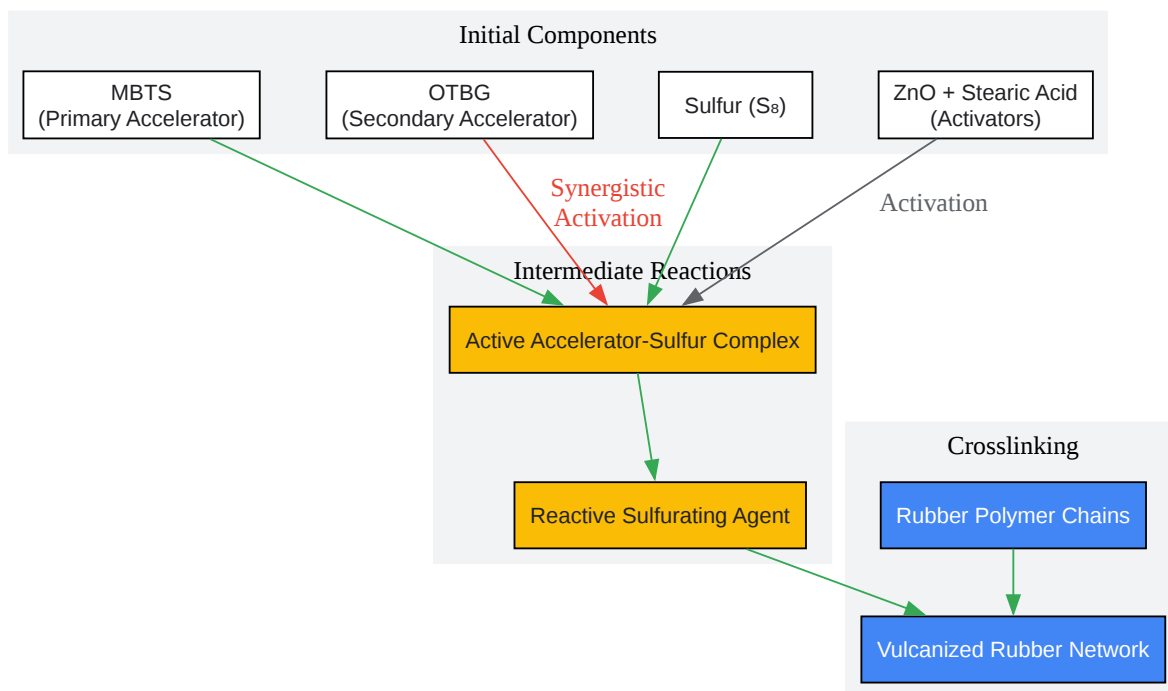
- Vulcanization:
  - Mold sheets of the rubber compound in a compression molding press at the vulcanization temperature determined from the rheometer test (e.g., 150°C) for the optimum cure time ( $t_{c90}$ ).
  - Allow the vulcanized sheets to cool to room temperature.
- Tensile Testing:
  - Cut dumbbell-shaped test specimens from the vulcanized sheets using a die.
  - Measure the thickness of the test specimens.
  - Mount the specimen in the grips of the tensile testing machine.
  - Stretch the specimen at a constant rate until it breaks.
  - Record the force and elongation data to determine:
    - Tensile Strength: The maximum stress applied to the specimen at the point of rupture.
    - Modulus: The stress at a specific elongation (e.g., 300%).
    - Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
- Hardness Testing:
  - Place the vulcanized rubber sheet on a flat, hard surface.
  - Press the indenter of the Shore A durometer firmly onto the surface of the rubber.
  - Read the hardness value from the dial within one second.
  - Take several readings at different locations and calculate the average.

## Visualizations



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Caption: Experimental workflow for evaluating **1-(o-Tolyl)biguanide**.



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Caption: Proposed synergistic vulcanization mechanism.

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